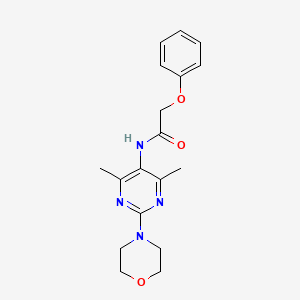
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide” is a chemical compound that has been studied in the context of heat shock protein 70 (Hsp70) inhibitors . Hsp70 is an emerging cancer target, and the inhibition of this protein may affect multiple cancer-associated signaling pathways and result in significant cancer cell apoptosis .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, to synthesize a similar compound, a solution of a precursor molecule was mixed with piperidine in DMF, and the resulting solution was heated at 90 °C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound is designed to bind to a novel allosteric pocket located in the N-terminal domain of the Hsp70 protein . These compounds take advantage of an active cysteine embedded in the allosteric pocket to act as covalent protein modifiers upon binding .Chemical Reactions Analysis
These compounds are designed to bind irreversibly to the Hsp70 protein . The study identifies derivatives that selectively bind to Hsp70 in cancer cells . Addition of high nanomolar to low micromolar concentrations of these inhibitors to cancer cells leads to a reduction in the steady-state levels of Hsp70-sheltered oncoproteins .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : A study highlighted the synthesis of pyrimidine-triazole derivatives from a 4-(4-aminophenyl)morpholin-3-one molecule, investigating their antimicrobial activities against bacterial and fungal strains. These compounds were synthesized through a multistep process and showed significant antimicrobial properties in different organic solvents (Majithiya & Bheshdadia, 2022).
Analgesic and Anti-Inflammatory Agents : Another research focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high inhibitory activity and potential as pain relief and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antifungal Agents : The antifungal activity of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida and Aspergillus species was identified, highlighting the potential of these compounds as broad-spectrum antifungal agents. Modifications to the morpholin-2-one core improved plasmatic stability while maintaining antifungal efficacy (Bardiot et al., 2015).
Radioligand Imaging
- Translocator Protein Imaging with PET : The synthesis and application of a selective radioligand for imaging the translocator protein (18 kDa) using positron emission tomography (PET) were discussed. This work demonstrates the utility of such compounds in biomedical imaging and research, offering insights into neurological conditions (Dollé et al., 2008).
Anticonvulsant Agents
- Anticonvulsant Activity : Research into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents explored their potential therapeutic applications. These studies included molecular docking and in vivo evaluations, highlighting the compounds' moderate anticonvulsant activities (Severina et al., 2020).
Antimicrobial Agents
- Promising Antimicrobial Agents : A series of novel compounds featuring N-(4-(2,6-dichloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides were synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated potent inhibitory actions against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Desai et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-17(21-16(23)12-25-15-6-4-3-5-7-15)14(2)20-18(19-13)22-8-10-24-11-9-22/h3-7H,8-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXLAIVCKGNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2478601.png)
![4-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2478602.png)

![7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2478607.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2478608.png)
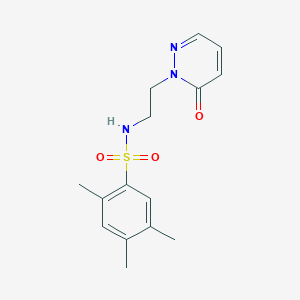
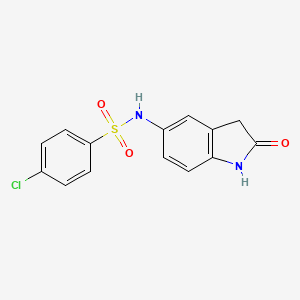
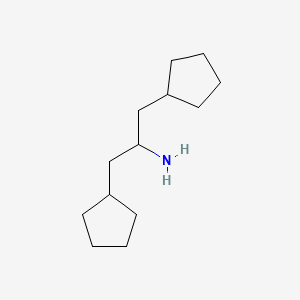


![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2478619.png)
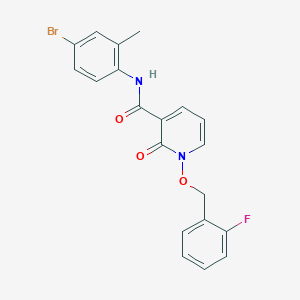
![N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478621.png)